![molecular formula C10H10N4O2 B1488972 (E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2098155-32-7](/img/structure/B1488972.png)
(E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Overview
Description
(E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as AAFP, is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound, meaning that it contains both carbon and nitrogen atoms in its structure. AAFP is a versatile compound, and has been used in a variety of research fields, including medicinal chemistry, biochemistry, and organic synthesis.
Scientific Research Applications
Synthesis and Structural Analysis
The compound (E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been a focus in the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety. These compounds demonstrate the potential for diverse applications in medicinal chemistry due to their structural versatility and biological relevance (Farag et al., 2011).
Photophysical Properties
Research into the photophysical properties of chalcone derivatives, including compounds similar to (E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, has shown significant solvatochromic effects due to intramolecular charge transfer interactions. These properties suggest applications in developing fluorescent probes and materials for optical sensing technologies (Kumari et al., 2017).
Antibacterial Activity
The synthesis of new chalcone derivatives, structurally related to (E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, has been explored for their potent antioxidant properties. These compounds were synthesized using a catalytic method and demonstrated potential as antioxidants, suggesting their utility in developing new therapeutic agents (Prabakaran et al., 2021).
Anti-Parkinsonian Evaluation
A series of compounds, including those with furan-2-yl groups, were synthesized and evaluated for their anti-Parkinsonian and neuroprotective potential. These studies provide a foundation for the development of new treatments for neurodegenerative diseases, showcasing the compound's relevance in medicinal chemistry (Azam et al., 2010).
Electronic Materials for LED and Solar Cell Applications
Research into furan-based electronic materials, including derivatives similar to (E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one, has highlighted their potential in LED and solar cell applications. These compounds exhibit high optical transmittance, suitable optical band gaps, and photoluminescence properties, indicating their potential in the development of optoelectronic devices (Davanagere & Jayarama, 2019).
properties
IUPAC Name |
(E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c11-13-12-8-6-14(7-8)10(15)4-3-9-2-1-5-16-9/h1-5,8H,6-7H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBMTGFDDCLPEE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-azidoazetidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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